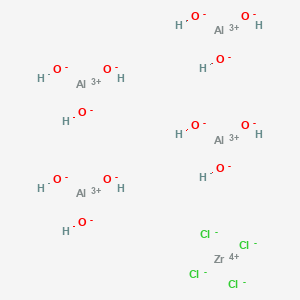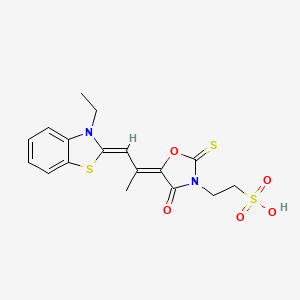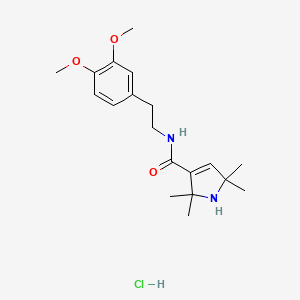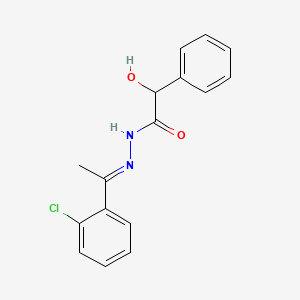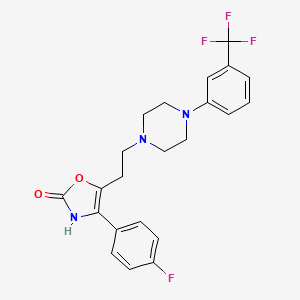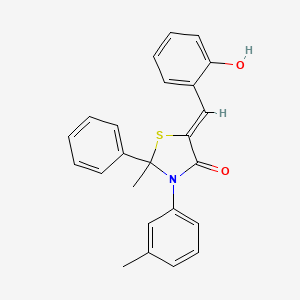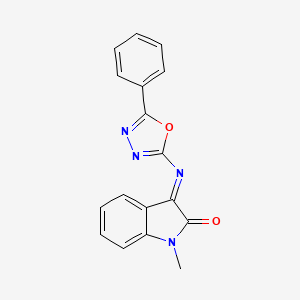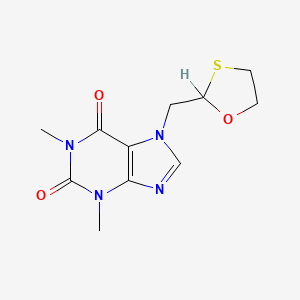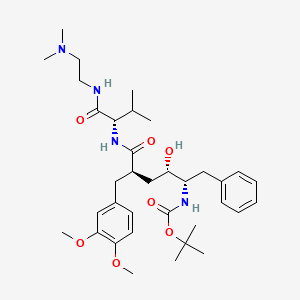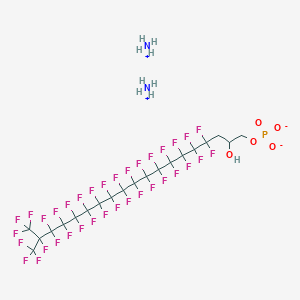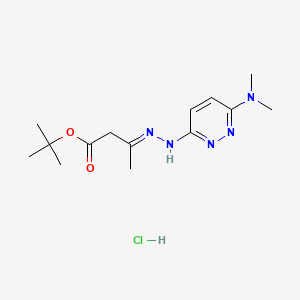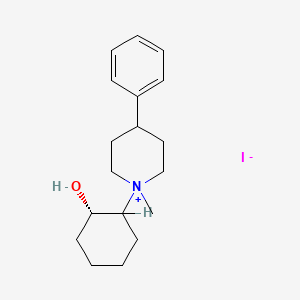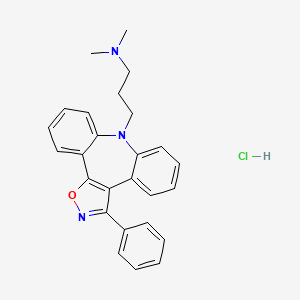![molecular formula C22H47NO5S B12752545 2-(diethylamino)ethanol;[(E)-hexadec-1-enyl] hydrogen sulfate CAS No. 65151-93-1](/img/structure/B12752545.png)
2-(diethylamino)ethanol;[(E)-hexadec-1-enyl] hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)ethanol;[(E)-hexadec-1-enyl] hydrogen sulfate is a compound that combines the properties of both 2-(diethylamino)ethanol and [(E)-hexadec-1-enyl] hydrogen sulfate. 2-(Diethylamino)ethanol is a tertiary alkanolamine known for its high chemical stability and resistance to degradation . [(E)-hexadec-1-enyl] hydrogen sulfate is a sulfate ester of a long-chain unsaturated alcohol. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
2-(Diethylamino)ethanol
-
[(E)-hexadec-1-enyl] hydrogen sulfate
Industrial Production Methods
Industrial production of 2-(diethylamino)ethanol involves continuous processes where ethylene oxide is introduced into a solution of diethylamine under controlled temperatures and pressures to ensure high yield and purity . The production of [(E)-hexadec-1-enyl] hydrogen sulfate involves large-scale esterification processes with sulfuric acid, followed by purification steps to remove any unreacted starting materials .
Analyse Des Réactions Chimiques
Types of Reactions
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Both 2-(diethylamino)ethanol and [(E)-hexadec-1-enyl] hydrogen sulfate can undergo substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Alkyl halides, sulfuric acid.
Major Products
Oxidation: Aldehydes, ketones.
Reduction: Alcohols.
Substitution: Quaternary ammonium salts, sulfate esters.
Applications De Recherche Scientifique
2-(Diethylamino)ethanol;[(E)-hexadec-1-enyl] hydrogen sulfate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(diethylamino)ethanol involves its ability to act as a nucleophile due to the presence of the amino group. This allows it to participate in various chemical reactions, including substitution and esterification . [(E)-hexadec-1-enyl] hydrogen sulfate acts as a surfactant, reducing surface tension and promoting the formation of micelles in aqueous solutions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diethylethanolamine: Similar in structure to 2-(diethylamino)ethanol but lacks the sulfate ester group.
Hexadecyl sulfate: Similar to [(E)-hexadec-1-enyl] hydrogen sulfate but lacks the unsaturation in the alkyl chain.
Uniqueness
2-(Diethylamino)ethanol;[(E)-hexadec-1-enyl] hydrogen sulfate is unique due to its combination of a tertiary alkanolamine and a long-chain unsaturated sulfate ester. This dual functionality allows it to be used in a wide range of applications, from catalysis to surfactant production .
Propriétés
Numéro CAS |
65151-93-1 |
|---|---|
Formule moléculaire |
C22H47NO5S |
Poids moléculaire |
437.7 g/mol |
Nom IUPAC |
2-(diethylamino)ethanol;[(E)-hexadec-1-enyl] hydrogen sulfate |
InChI |
InChI=1S/C16H32O4S.C6H15NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;1-3-7(4-2)5-6-8/h15-16H,2-14H2,1H3,(H,17,18,19);8H,3-6H2,1-2H3/b16-15+; |
Clé InChI |
ZYHUBROEHPNMLL-GEEYTBSJSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC/C=C/OS(=O)(=O)O.CCN(CC)CCO |
SMILES canonique |
CCCCCCCCCCCCCCC=COS(=O)(=O)O.CCN(CC)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


